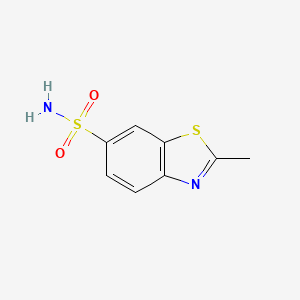

2-Methyl-1,3-benzothiazole-6-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWMABSSXTUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21431-21-0 | |

| Record name | 2-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 1,3 Benzothiazole 6 Sulfonamide and Its Derivatives

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole ring is a cornerstone of synthetic organic chemistry, with several reliable methods being developed over the years. For the specific synthesis of the 2-methyl substituted benzothiazole, these methods are often adapted from more general procedures.

Condensation Reactions Utilizing 2-Aminobenzenethiol and Carbonyl/Cyano Groups

One of the most common and direct routes to 2-substituted benzothiazoles is the condensation of 2-aminobenzenethiol with a suitable carbonyl- or cyano-containing compound. ekb.eg To introduce the 2-methyl group, acetic acid or its derivatives are frequently employed.

The reaction of 2-aminobenzenethiol with acetic acid, often under dehydrating conditions, leads to the formation of 2-methyl-1,3-benzothiazole. sciforum.net A more reactive acylating agent, such as acetic anhydride (B1165640), can also be used, typically resulting in higher yields and faster reaction times. The mechanism involves an initial acylation of the amino group of 2-aminobenzenethiol to form an N-(2-mercaptophenyl)acetamide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzothiazole product. Various catalysts and reaction conditions, including the use of microwave irradiation, have been explored to optimize this condensation. ajol.info

| Reactant 1 | Reactant 2 | Key Conditions | Product |

| 2-Aminobenzenethiol | Acetic Acid | Reflux, dehydrating agent | 2-Methyl-1,3-benzothiazole |

| 2-Aminobenzenethiol | Acetic Anhydride | Mild conditions | 2-Methyl-1,3-benzothiazole |

| 2-Aminobenzenethiol | Acetaldehyde (B116499) | Oxidizing agent (e.g., H₂O₂/HCl) | 2-Methyl-1,3-benzothiazole |

Another variation of this approach involves the condensation of 2-aminobenzenethiol with acetaldehyde in the presence of an oxidizing agent. ekb.egmdpi.com The initial reaction forms a benzothiazoline (B1199338) intermediate, which is then oxidized to the aromatic 2-methyl-1,3-benzothiazole.

Intramolecular Cyclization of Ortho-Halogenated Analogs

The intramolecular cyclization of ortho-halogenated precursors, a method often referred to as the Jacobson synthesis, provides another versatile route to the benzothiazole nucleus. nih.gov For the synthesis of 2-methyl-1,3-benzothiazole, this would typically involve the cyclization of an N-(2-halophenyl)thioacetamide.

This process generally requires a base and often a transition metal catalyst to facilitate the intramolecular C-S bond formation. The starting N-(2-halophenyl)thioacetamide can be prepared by the acylation of a 2-haloaniline with a suitable thioacetylating agent. The subsequent base-promoted cyclization proceeds via nucleophilic aromatic substitution, where the sulfur atom displaces the ortho-halogen to form the thiazole (B1198619) ring. ajol.info

| Precursor | Key Conditions | Product |

| N-(2-chlorophenyl)thioacetamide | Base (e.g., NaH, K₂CO₃), optional catalyst | 2-Methyl-1,3-benzothiazole |

| N-(2-bromophenyl)thioacetamide | Base, optional catalyst (e.g., Pd or Cu based) | 2-Methyl-1,3-benzothiazole |

Copper-Catalyzed Synthesis Approaches

Copper-catalyzed reactions have emerged as powerful tools for the synthesis of benzothiazoles, offering mild and efficient alternatives to traditional methods. mdpi.comorganic-chemistry.org For the preparation of 2-methyl-1,3-benzothiazole, a copper-catalyzed condensation of 2-aminobenzenethiol with acetonitrile (B52724) can be employed. organic-chemistry.org

In this approach, a copper(I) or copper(II) salt catalyzes the reaction between the aminothiophenol and the nitrile. The mechanism is believed to involve the coordination of the copper catalyst to the reactants, facilitating the nucleophilic attack of the thiol and amino groups on the nitrile carbon, followed by cyclization and aromatization to afford the 2-methyl-1,3-benzothiazole. This method is advantageous due to its tolerance of a wide range of functional groups. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Aminobenzenethiol | Acetonitrile | Cu(I) or Cu(II) salt (e.g., CuI, Cu(OAc)₂) | 2-Methyl-1,3-benzothiazole |

Approaches for Introducing the Sulfonamide Moiety at Position 6

Once the 2-methyl-1,3-benzothiazole core is synthesized, or by using a appropriately substituted starting material, the next critical step is the introduction of the sulfonamide group at the 6-position of the benzothiazole ring.

Derivatization from Sulfanilamide (B372717) Precursors

A strategic approach to ensure the correct positioning of the sulfonamide group is to start with a precursor that already contains this functionality. Sulfanilamide (4-aminobenzenesulfonamide) and its derivatives are readily available starting materials for this purpose. An efficient synthesis of benzothiazole-6-sulfonic acid has been developed from sulfanilamide in a two-step procedure. uobabylon.edu.iq

A plausible pathway to 2-methyl-1,3-benzothiazole-6-sulfonamide involves the synthesis of 4-amino-3-mercaptobenzenesulfonamide (B8563632) as a key intermediate. This can be achieved through a multi-step synthesis starting from sulfanilamide. Once this intermediate is obtained, it can undergo condensation with acetic anhydride or acetic acid, in a manner analogous to the methods described in section 2.1.1, to form the desired this compound. researchgate.net This method offers excellent control over the regiochemistry of the sulfonamide group.

| Precursor | Reagent | Product |

| 4-Amino-3-mercaptobenzenesulfonamide | Acetic Anhydride | This compound |

| 4-Amino-3-mercaptobenzenesulfonamide | Acetic Acid | This compound |

Regioselective Functionalization of Benzothiazole Rings

Direct functionalization of a pre-formed 2-methyl-1,3-benzothiazole ring is another viable strategy. Electrophilic aromatic substitution reactions on the benzothiazole nucleus can be directed to specific positions. To introduce the sulfonamide group at the 6-position, a two-step process of chlorosulfonation followed by amination is typically employed.

The reaction of 2-methyl-1,3-benzothiazole with chlorosulfonic acid leads to the formation of 2-methyl-1,3-benzothiazole-6-sulfonyl chloride. scbt.com The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of the 6-substituted isomer. The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to the corresponding sulfonamide by treatment with ammonia (B1221849) or an appropriate amine.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 2-Methyl-1,3-benzothiazole | Chlorosulfonic Acid (ClSO₃H) | 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | Ammonia (NH₃) | This compound |

Strategies for Modifications at the 2-Position of the Benzothiazole Ring System

The 2-position of the benzothiazole scaffold is a key site for chemical elaboration, allowing for the introduction of a wide array of functional groups that can significantly influence the molecule's properties.

Introduction of Methyl and Other Alkyl Substituents

The introduction of a methyl group at the 2-position of the 1,3-benzothiazole-6-sulfonamide (B1500267) core is a critical step in the synthesis of the target compound. While direct methylation of a pre-formed 2-unsubstituted benzothiazole-6-sulfonamide can be challenging, several strategies can be employed, often involving the cyclization of a precursor already containing the methyl group.

One innovative approach involves a selective synthesis from calcium carbide (CaC₂) and disulfides. By adjusting the amount of potassium sulfide (B99878) (K₂S), the reaction can be directed towards the formation of 2-methylbenzothiazoles. A trisulfur (B1217805) radical anion, generated in situ from K₂S, is proposed to be essential for the homolytic cleavage of the S-S bonds of a disulfide precursor derived from a 4-amino-benzenesulfonamide derivative. In this scenario, calcium carbide serves not only as a source of the two-carbon unit that will become the 2-methyl group but also establishes the basic conditions necessary for the reaction cascade.

Another versatile method for introducing alkyl groups at the 2-position is through the condensation of 2-aminothiophenol-4-sulfonamide with various aliphatic carboxylic acids or their derivatives. This reaction is often facilitated by dehydrating agents or catalysts. For instance, a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been shown to be an effective medium for this condensation.

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product |

| 4-amino-benzenesulfonamide derivative disulfide | Calcium Carbide (CaC₂) | Potassium Sulfide (K₂S) | This compound |

| 2-Aminothiophenol-4-sulfonamide | Acetic Acid | Methanesulfonic acid/silica gel | This compound |

| 2-Aminothiophenol-4-sulfonamide | Other Aliphatic Carboxylic Acids | Dehydrating agents | 2-Alkyl-1,3-benzothiazole-6-sulfonamides |

Acylation and Other Derivatizations of the 2-Amino Functionality

The 2-amino group on the benzothiazole-6-sulfonamide scaffold serves as a versatile handle for a variety of derivatizations, most notably acylation, which can introduce a diverse range of functional groups and build molecular complexity. A common precursor for these modifications is 2-amino-1,3-benzothiazole-6-sulfonamide (B100466).

A series of novel 2-aminobenzothiazole (B30445) derivatives bearing a sulfonamide at the 6-position have been synthesized and subsequently acylated. For example, the reaction of 2-amino-1,3-benzothiazole-6-sulfonamide with chloroacetyl chloride in a solvent mixture of DMF and THF yields N-(6-(aminosulfonyl)-1,3-benzothiazol-2-yl)-2-chloroacetamide. This α-chloro amide is a key intermediate that can be further reacted with various nucleophiles.

The reactivity of this chloroacetamide derivative has been explored with both sulfur and nitrogen nucleophiles. Treatment with sulfur nucleophiles, such as substituted thiols, in the presence of anhydrous potassium carbonate in DMF, leads to the formation of thioether derivatives. Similarly, reaction with nitrogen nucleophiles, like pyrazole (B372694) derivatives, under basic conditions, results in N-alkylation products. These subsequent reactions demonstrate the utility of the initial acylation step in creating a platform for further diversification. nih.gov

| Starting Material | Reagent | Conditions | Product |

| 2-Amino-1,3-benzothiazole-6-sulfonamide | Chloroacetyl chloride | DMF, THF | N-(6-(aminosulfonyl)-1,3-benzothiazol-2-yl)-2-chloroacetamide |

| N-(6-(aminosulfonyl)-1,3-benzothiazol-2-yl)-2-chloroacetamide | Substituted thiols | Anhydrous K₂CO₃, DMF | 2-((substituted-thio)acetamido)-1,3-benzothiazole-6-sulfonamides |

| N-(6-(aminosulfonyl)-1,3-benzothiazol-2-yl)-2-chloroacetamide | Pyrazole derivatives | Anhydrous K₂CO₃, DMF, 80 °C | N-(6-(aminosulfonyl)-1,3-benzothiazol-2-yl)-2-(pyrazolyl)acetamides |

Halogenation at Various Positions of the Heterocyclic Ring

The introduction of halogen atoms onto the benzothiazole ring system can significantly modulate the electronic properties and biological activity of the resulting compounds. Electrophilic aromatic substitution is the primary mechanism for the halogenation of the benzene (B151609) portion of the benzothiazole nucleus. The positions most susceptible to electrophilic attack are generally the 4, 5, and 7-positions, with the specific outcome influenced by the directing effects of the existing substituents (the fused thiazole ring, the 2-methyl group, and the 6-sulfonamide group).

The sulfonamide group at the 6-position is a deactivating, meta-directing group. The fused thiazole ring system's directing effect is more complex. In the case of 2-aminothiazoles, halogenation has been shown to proceed via an addition-elimination mechanism, preferentially occurring at the 5-position of the thiazole ring. However, for the benzothiazole system, electrophilic substitution on the benzene ring is more common.

Given the electronic nature of the substituents on this compound, electrophilic halogenation (e.g., bromination or chlorination) would be expected to occur on the benzene ring. The precise location of substitution (positions 5 or 7) would depend on the interplay of the directing effects of the existing groups and the reaction conditions employed. For instance, treatment with a halogen source like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid could lead to the introduction of a bromine atom. It has been suggested that for future development of some biologically active 2-aminobenzothiazole derivatives, the preparation of halogenated derivatives may have a positive effect. acs.orgnih.gov

Modern Synthetic Techniques Applied to Benzothiazole Sulfonamides

To improve reaction times, yields, and environmental footprint, modern synthetic techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are increasingly being applied to the synthesis of complex heterocyclic molecules like benzothiazole sulfonamides.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. This technology has been successfully applied to the synthesis of various sulfonamide-containing heterocyclic compounds. nih.gov

For instance, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been achieved for the first time using microwave irradiation. nih.gov In a typical procedure, a solution of a para-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695) is irradiated, followed by the addition of a suitable chalcone (B49325) derivative and further irradiation. This rapid, high-temperature synthesis demonstrates the potential of microwave assistance in constructing complex sulfonamides. nih.gov

This methodology can be extrapolated to the synthesis of benzothiazole sulfonamides. For example, the condensation of a substituted 2-aminothiophenol (B119425) bearing a sulfonamide group with an appropriate aldehyde or carboxylic acid derivative could be significantly accelerated under microwave irradiation. A study on the synthesis of 7-substituted-6-fluoro-benzothiazolo-tetrazole derivatives found that the yield of the compounds synthesized using a microwave oven was higher when compared to conventional methods. orientjchem.org This suggests that microwave-assisted protocols are highly applicable to the synthesis of the this compound scaffold and its derivatives, offering a greener and more efficient alternative to traditional synthetic routes. scielo.brtandfonline.com

| Reaction Type | Reactants | Method | Advantages |

| Pyrazoline-sulfonamide synthesis | p-Hydrazinobenzenesulfonamide, Chalcones | Microwave Irradiation | First-time synthesis, rapid |

| Benzothiazole synthesis | 2-Aminothiophenol, Aldehydes | Microwave Irradiation | Reduced reaction times, increased yields |

| Fused Benzothiazole synthesis | 7-Chloro-6-fluoro-benzothiazol-2-yl-hydrazine, Sodium Nitrite | Microwave Irradiation | Higher yields than conventional methods |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. This approach offers significant advantages, including reduced waste, time, and cost, by eliminating the need for isolation and purification of intermediates.

The synthesis of benzothiazole derivatives is well-suited to MCR strategies. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (K₂S) and dimethyl sulfoxide (B87167) (DMSO) can provide 2-unsubstituted benzothiazoles. In this reaction, DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org This approach could be adapted for the synthesis of benzothiazole-6-sulfonamides by starting with an appropriately substituted aniline.

Another example is a three-component reaction involving nitroarenes, alcohols, and sulfur powder to produce 2-substituted benzothiazoles. This reaction proceeds via nitro reduction, C-N condensation, and C-S bond formation in a single pot. By using a nitrobenzene (B124822) derivative carrying a sulfonamide group and an appropriate alcohol, this method could potentially be used to synthesize 2-alkyl-1,3-benzothiazole-6-sulfonamides.

While specific examples of MCRs for the direct synthesis of this compound are not abundant in the literature, the principles of these reactions are readily applicable. The development of a one-pot, multicomponent reaction for this target molecule would represent a significant advancement in its synthetic accessibility.

Molecular Hybridization Strategies in Scaffold Design

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, and efficacy, or a modified biological activity profile. In the context of the this compound scaffold, this approach has been instrumental in developing novel derivatives, particularly as inhibitors of carbonic anhydrase (CA), an enzyme family associated with various physiological and pathological processes.

One prominent hybridization strategy is the "tail approach," which involves appending different molecular motifs (tails) to the primary benzothiazole sulfonamide scaffold. nih.gov This method aims to generate selective inhibitors by allowing the tail to interact with regions of the enzyme active site that are distinct from the zinc-binding site where the sulfonamide group coordinates.

For instance, researchers have designed and synthesized a series of benzothiazole-based analogues of SLC-0111, a known carbonic anhydrase IX (CA IX) inhibitor. nih.gov In this work, the 4-fluorophenyl tail of SLC-0111 was replaced with a benzothiazole moiety attached to a ureido linker. This hybridization resulted in compounds such as N-((6-sulfamoyl-1,3-benzothiazol-2-yl)carbamoyl)benzamide and its regioisomers. nih.gov Further modifications included elongating the ureido spacer with methylene (B1212753) or ethylene (B1197577) groups to optimize interactions within the enzyme's active site. nih.gov

Another hybridization approach involves linking the 2-amino group of the benzothiazole-6-sulfonamide core to various heterocyclic systems via an amide linkage. This strategy has been employed to create a series of novel 2-aminobenzothiazole derivatives. researchgate.netnih.gov The rationale behind this design is to explore additional binding interactions within the active site of carbonic anhydrase isoforms, potentially leading to increased potency and selectivity.

Furthermore, the synthesis of compounds bearing more than one sulfonamide group represents another facet of molecular hybridization. By reacting 2-aminobenzo[d]thiazole-6-sulfonamide with carbon disulfide and dimethyl sulfate, and subsequently with linkers like ethylenediamine (B42938) or piperazine, dimeric structures with multiple sulfonamide moieties can be generated. researchgate.net This approach aims to enhance the binding affinity and inhibitory potential by engaging multiple sites within or between enzyme molecules.

The outcomes of these hybridization strategies are often evaluated through biological assays, such as measuring the inhibitory activity against different carbonic anhydrase isoforms. The data from these studies provide valuable structure-activity relationships (SAR) that guide the design of future generations of inhibitors.

Table 1: Examples of Hybrid Molecules Based on the Benzothiazole Sulfonamide Scaffold

| Compound ID | Hybridization Strategy | Resulting Derivative Class | Reference |

| 8a-c | Replacement of phenyl tail with benzothiazole | Ureido-linked benzothiazole sulfonamides | nih.gov |

| 10, 12 | Elongation of the ureido spacer | Ureido-linked benzothiazole sulfonamides with methylene or ethylene spacers | nih.gov |

| 16a, 16b | Dimerization via linker | Bis-benzothiazole sulfonamides | researchgate.net |

Table 2: Inhibitory Activity of Selected Benzothiazole-6-sulfonamide Derivatives against Carbonic Anhydrase Isoforms (KI in nM) researchgate.net

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| 4a | 25.4 | 3.5 | 5.2 | 4.3 |

| 4b | 31.8 | 4.1 | 6.8 | 5.1 |

| 6 | 45.2 | 8.9 | 7.5 | 6.2 |

| Acetazolamide (Standard) | 250 | 12.1 | 25.3 | 5.8 |

Note: hCA refers to human carbonic anhydrase. Lower KI values indicate more potent inhibition.

Structure Activity Relationship Sar Studies of 2 Methyl 1,3 Benzothiazole 6 Sulfonamide Analogs

SAR in Relation to Non-Enzymatic Biological Activities

The non-enzymatic biological activities of 2-Methyl-1,3-benzothiazole-6-sulfonamide analogs are significantly influenced by their structural characteristics. The interplay of substituents on the benzothiazole (B30560) core dictates the antimicrobial, antiviral, and anti-inflammatory potential of these compounds.

Structural Determinants for Antimicrobial Efficacy

The antimicrobial activity of benzothiazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies have highlighted that positions 2 and 6 are critical for the antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria. rsc.org

For benzothiazole-hydrazone analogs, the antimicrobial activity is dependent on the electronic effects of substituents on the phenyl ring. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), has been shown to increase antibacterial activity. nih.gov Conversely, electron-withdrawing groups like chloro (-Cl), nitro (-NO₂), fluoro (-F), and bromo (-Br) tend to enhance antifungal activity. nih.gov Analogs containing heterocyclic moieties like thiophene (B33073) and indole (B1671886) have also demonstrated significant antimicrobial properties. nih.gov

In a series of 2,6-disubstituted benzothiazole derivatives, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity. nih.gov Furthermore, substitutions at the 7th position of the benzothiazole ring with methyl or bromo groups have been shown to enhance antibacterial action. nih.gov

The following table summarizes the antimicrobial activity of selected benzothiazole derivatives, highlighting the influence of different substituents.

| Compound ID | Substituent at Position 2 | Substituent at Position 6 | Other Substituents | Target Organism(s) | Activity |

| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | - | 5-chloro, 2-methoxy on phenyl ring | S. aureus, E. coli, S. typhi, K. pneumoniae | Potent |

| 66c | Sulfonamide analog | - | Chloro group on phenyl ring | P. aeruginosa, S. aureus, E. coli | Potent |

| 4b | Azo dye containing antipyrine | Chloro | - | Salmonella typhimurium, Klebsiella pneumonia | Potent |

| 46a/46b | Amino-benzothiazole Schiff base | - | Hydroxyl group at 2-position of benzylidene ring | E. coli, P. aeruginosa | Potent |

SAR for Antiviral and Anti-inflammatory Properties

The combination of a benzothiazole scaffold with a sulfonamide moiety is a recurring structural theme in the development of antiviral agents. acs.org This structural arrangement is considered a key factor in the activity against various infectious viruses. acs.org The antiviral potency of these compounds can be modulated by the nature of the substituents on both the benzothiazole and sulfonamide components.

In a study of novel benzothiazole-based pyrimidinesulfonamide scaffolds, a compound featuring these core structures demonstrated broad-spectrum activity against five different viruses. nih.gov This highlights the synergistic potential of combining these heterocyclic systems. Furthermore, some cycloalkylthiopheneimine derivatives bearing a benzothiazole moiety have exhibited potent antiviral activities. nih.gov

For anti-inflammatory activity, derivatives of benzothiazole bearing a benzenesulphonamide and a carboxamide have been investigated. nih.gov A series of new 2,6-disubstitued benzothiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity, with a sulfonamide derivative showing very good activity. jocpr.com

The table below presents data on the antiviral activity of selected benzothiazole-sulfonamide derivatives.

| Compound ID | Virus | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |

| 7e | HSV-1 | 75 | 280 | 3.73 |

| 7f | HSV-1 | 90 | 280 | 3.11 |

| 13a | HSV-1 | 98 | 320 | 3.26 |

| 7f | HAV | 95 | 280 | 2.94 |

| 13a | HAV | 90 | 320 | 3.55 |

| 7e | HCVcc | 80 | 280 | 3.5 |

| 13a | HCVcc | 85 | 320 | 3.76 |

| 7f | HAdV7 | 90 | 280 | 3.11 |

| 13a | HAdV7 | 95 | 320 | 3.36 |

Data extracted from a study on benzothiazole-bearing N-sulfonamide 2-pyridone derivatives. acs.org

Enzyme Inhibition Research Focus: 2 Methyl 1,3 Benzothiazole 6 Sulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition Research

Carbonic anhydrases (CAs) are ubiquitous zinc-metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The abnormal activity of certain CA isoforms is associated with various diseases, making them important therapeutic targets. nih.govtandfonline.com Sulfonamides are a major class of CA inhibitors (CAIs). tandfonline.com

Research has demonstrated that derivatives of 2-Methyl-1,3-benzothiazole-6-sulfonamide exhibit a wide range of inhibitory activities against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and hCA II, the brain-associated hCA VII, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. tandfonline.comresearchgate.net

The inhibitory potency of these compounds is typically quantified by their inhibition constant (K_I), with lower values indicating stronger inhibition. Studies have reported K_I values for various derivatives, showcasing potent inhibition against specific isoforms.

For instance, a series of 2-amino-benzothiazole-6-sulfonamide derivatives showed potent, subnanomolar to low nanomolar inhibition against hCA II, VII, and IX. tandfonline.com Another study on benzothiazole-6-sulfonamides incorporating cyclic guanidine (B92328) moieties found potent inhibition of hCA II and hCA VII, with K_I values in the low nanomolar to micromolar ranges. nih.gov

The following table summarizes the inhibition constants (K_I in nM) of selected this compound derivatives against various hCA isoforms.

Inhibition Constants (K_I, nM) of Selected Benzothiazole-6-sulfonamide Derivatives against hCA Isoforms

| Compound | hCA I | hCA II | hCA VII | hCA IX | hCA XII | Reference |

|---|---|---|---|---|---|---|

| Derivative A | 84.1 | 5.4 | 42.2 | 3.7 | - | tandfonline.comresearchgate.net |

| Derivative B | 2327 | 7.8 | 31.1 | 38.2 | - | tandfonline.comresearchgate.net |

| Derivative C | 105.3 | 0.68 | 92.3 | 295.6 | - | tandfonline.comresearchgate.net |

| Derivative D | - | 3.5 - 45.4 | - | 2.1 - 67.3 | 4.3 - 9.5 | researchgate.net |

| Derivative E | 61.5 - >100,000 | - | - | - | 29.3 - 57.5 | nih.gov |

| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25 | 5.7 | tandfonline.comresearchgate.net |

| Ethoxzolamide (Standard) | 25 | 1.1 | 0.8 | 7.5 | 22 | tandfonline.comresearchgate.net |

Note: The derivative labels (A, B, C, etc.) are used for illustrative purposes to represent different compounds from the cited studies. The actual chemical structures can be found in the respective references.

The data indicates that minor structural modifications to the this compound scaffold can lead to significant changes in inhibitory potency against different hCA isoforms. tandfonline.comresearchgate.net For example, some derivatives show highly potent inhibition against the tumor-associated isoform hCA IX, with K_I values as low as 3.7 nM. tandfonline.com Similarly, potent inhibition of hCA XII has been observed, with K_I values in the range of 4.3–9.5 nM. researchgate.net

A key goal in the development of CA inhibitors is achieving isoform selectivity to minimize off-target effects. mdpi.com Research on this compound derivatives has identified compounds with significant selectivity for certain hCA isoforms.

For example, certain derivatives have shown selectivity towards hCA II and hCA XII over other isoforms. researchgate.net In another study, compounds were found to potently and selectively inhibit hCA II and VII, while being less sensitive to hCA I. nih.gov The structural features of the benzothiazole (B30560) ring and its substituents play a crucial role in determining this isoform selectivity. tandfonline.com

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. researchgate.netmdpi.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme, thereby blocking its function. mdpi.com

The benzothiazole scaffold of these inhibitors typically occupies the hydrophobic half of the active site, forming van der Waals interactions with various amino acid residues. mdpi.com The specific interactions between the inhibitor and the amino acid residues lining the active site cavity contribute to the binding affinity and isoform selectivity. nih.gov

The inhibitory profiles of novel this compound derivatives are often compared to well-established, clinically used carbonic anhydrase inhibitors such as Acetazolamide (AAZ) and Ethoxzolamide (EZA). tandfonline.comresearchgate.net

Several studies have reported that newly synthesized benzothiazole-6-sulfonamides exhibit inhibitory potency comparable to or even exceeding that of these standard inhibitors against certain hCA isoforms. tandfonline.comresearchgate.net For instance, some derivatives have demonstrated more effective inhibition of hCA IX than both AAZ and EZA. tandfonline.com Similarly, potent inhibition of the tumor-associated isoform hCA XII has been observed, with K_I values comparable to that of AAZ. researchgate.net These findings highlight the potential of the this compound scaffold for developing highly potent and potentially more selective CA inhibitors.

Inhibition Profiles Against Human CA Isoforms (hCA I, hCA II, hCA VII, hCA IX, hCA XII)

Inhibition of Other Enzyme Targets

The available scientific literature on this compound and its derivatives predominantly focuses on their activity as carbonic anhydrase inhibitors. To date, there is a lack of significant research investigating the inhibitory effects of this specific class of compounds on other enzyme targets.

Investigations into HIV Protease Inhibition

Derivatives of benzothiazole sulfonamides have been explored as potential inhibitors of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the HIV virus. The HIV protease is an aspartyl protease responsible for cleaving newly synthesized polyproteins to generate mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.

Research in this area has shown that incorporating the benzothiazole sulfonamide moiety can lead to potent HIV protease inhibitors. For instance, studies have demonstrated that replacing a t-butylurea moiety with a benzothiazole sulfonamide in inhibitor design can significantly improve potency and antiviral activity. nih.gov The sulfonamide group is a key feature in many HIV protease inhibitors, contributing to their binding affinity within the enzyme's active site.

While specific IC50 values for derivatives of this compound are not extensively detailed in the provided search results, the broader class of benzothiazole sulfonamides has shown promise. For example, certain inhibitors incorporating this scaffold have demonstrated high potency in enzymatic assays. The development of these compounds often involves strategies to enhance interactions with the backbone of the protease active site, a tactic aimed at overcoming drug resistance. rsc.org

Table 1: Investigational HIV Protease Inhibitors with Sulfonamide Moieties This table is illustrative of the types of data found in the broader class of sulfonamide-based HIV protease inhibitors, as specific data for this compound derivatives was not available in the search results.

| Compound Type | Target | IC50/Ki | Reference |

| Lysine-sulfonamide analog | HIV-1 Protease | Not specified | nih.gov |

| Phenylsulfonamide derivatives | Wild-type Protease | Ki = 0.8 pM and 6 pM | nih.gov |

Studies on Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes characterized by a cysteine residue in their active site. They play critical roles in various biological processes, including protein degradation, antigen presentation, and apoptosis. The investigation of this compound derivatives as inhibitors of cysteine proteases is an area of interest, although specific research directly linking this scaffold to significant cysteine protease inhibition is not prominently featured in the provided search results.

General strategies for cysteine protease inhibition often involve the design of molecules that can form a covalent bond with the active site cysteine. Peptidyl vinyl sulfones, for example, are a class of irreversible inhibitors of cysteine proteases. nih.gov While sulfonamides are not the typical reactive group for covalent inhibition of cysteine proteases, their inclusion in a molecule could influence binding to the enzyme's active site through non-covalent interactions, potentially modulating the inhibitory activity of another functional group.

Further research is needed to specifically explore the potential of this compound derivatives in the context of cysteine protease inhibition.

Research on Cyclooxygenase-2 (COX-II) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 over the related COX-1 isoform is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs.

The sulfonamide moiety is a well-known pharmacophore in selective COX-2 inhibitors, such as celecoxib. This group is thought to bind to a specific side pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity. nih.govbrieflands.com Benzothiazole derivatives have also been investigated as potential anti-inflammatory agents, with some analogs showing COX-2 inhibitory activity. nih.govjournalajrimps.com

A quantitative structure-activity relationship (QSAR) study on a series of benzothiazolamine derivatives as selective COX-2 inhibitors indicated that steric, thermodynamic, and electronic parameters are associated with their anti-inflammatory activity. tsijournals.com While these studies support the potential of the benzothiazole and sulfonamide scaffolds in COX-2 inhibition, specific research detailing the COX-2 inhibitory activity of derivatives of this compound is limited in the provided search results.

Table 2: COX-2 Inhibition by Benzothiazole Analogs This table presents data for a series of benzo[d]thiazole analogs, highlighting the potential of this scaffold for COX-2 inhibition.

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) | Reference |

| 2c | 0.28 | 18.6 | nih.gov |

| 2d | 0.77 | 7.2 | nih.gov |

| 2g | 0.45 | 11.8 | nih.gov |

| 3d | 0.53 | 9.8 | nih.gov |

| 3f | 0.61 | 8.5 | nih.gov |

| 3g | 0.49 | 10.6 | nih.gov |

Exploration of USP7 Enzyme Inhibition

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins, including those involved in cancer and viral infections. Inhibition of USP7 has emerged as a promising therapeutic strategy.

Research has been conducted on a series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives as potential USP7 inhibitors. nih.govnih.govacs.org In one study, several synthesized compounds were evaluated for their antiviral activities, and the most potent compounds against Herpes Simplex Virus-1 (HSV-1) were further tested for their ability to inhibit the USP7 enzyme. researchgate.net

The findings indicated that these benzothiazole sulfonamide derivatives could indeed inhibit USP7. For instance, a compound featuring a CN group at the C5 position of the 2-pyridone ring demonstrated a notable IC50 value against USP7. nih.gov

Table 3: USP7 Inhibition by Benzothiazole-Bearing N-Sulfonamide 2-Pyridone Derivatives

| Compound | Description | USP7 IC50 (μg/mL) | Reference |

| 7e | Cycloocta[b]pyrid-2-one ring | 10.37 | nih.gov |

| 13a | CN group at C5 of 2-pyridone ring | 4.80 | nih.gov |

| Acyclovir (Control) | Standard antiviral drug | 2.48 | nih.gov |

Analysis of Platelet Type 12-LOX Enzyme Inhibition

Platelet-type 12-lipoxygenase (12-LOX) is an enzyme that catalyzes the oxidation of arachidonic acid to 12-hydroxyeicosatetraenoic acid (12-HETE), a molecule involved in various physiological processes, including platelet aggregation and inflammation. Inhibition of 12-LOX is being explored as a potential therapeutic approach for various diseases.

While direct research on this compound derivatives as 12-LOX inhibitors is not extensively covered in the provided results, the broader class of benzothiazole derivatives has shown activity against lipoxygenases. For example, certain 7-substituted coumarin (B35378) derivatives containing a benzothiazole moiety have been identified as LOX inhibitors. nih.gov The substitution pattern on the benzothiazole ring was found to influence the inhibitory activity. nih.gov

Further investigation is required to specifically determine the potential of this compound derivatives as inhibitors of platelet-type 12-LOX.

Dihydropteroate (B1496061) Synthase (DHPS) Enzyme Inhibition Research

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway in bacteria. This pathway is essential for the synthesis of nucleic acids and some amino acids. As humans obtain folate from their diet and lack the DHPS enzyme, it is an attractive target for the development of antibacterial agents. Sulfonamides are a well-known class of drugs that act as competitive inhibitors of DHPS. patsnap.compatsnap.com

The benzothiazole scaffold has been incorporated into novel sulfonamide derivatives to explore their potential as DHPS inhibitors. nih.govnih.govacs.org In one study, new derivatives of benzothiazole were synthesized and evaluated for their antimicrobial activity and their ability to inhibit the DHPS enzyme. nih.gov Several of the synthesized compounds, which contain a benzothiazole N-arylsulphonylhydrazone moiety, demonstrated inhibitory activity against DHPS. nih.gov Another study focused on a series of N-sulfonamide 2-pyridone derivatives incorporating a benzothiazole moiety as dual inhibitors of DHPS and dihydrofolate reductase (DHFR). nih.govacs.org

Table 4: DHPS Inhibition by Benzothiazole Derivatives

| Compound | Description | DHPS IC50 (μg/mL) | Reference |

| 11a | N-sulfonamide 2-pyridone derivative | 2.76 | acs.org |

| 16b | Pyrazolone ring-bearing derivative | 7.85 | nih.gov |

| Sulfadiazine (Standard) | Standard sulfonamide drug | 7.13 | nih.gov |

Computational Chemistry and Molecular Modeling of 2 Methyl 1,3 Benzothiazole 6 Sulfonamide Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of ligands, such as benzothiazole (B30560) sulfonamide analogs, within the active site of a target protein, like various carbonic anhydrase (CA) isoforms.

Molecular docking simulations have been instrumental in delineating the binding modes of benzothiazole-6-sulfonamide analogs within the active sites of human carbonic anhydrase (hCA) isoforms. nih.govplu.mx A conserved binding mechanism is consistently observed for sulfonamide-based inhibitors. The primary interaction involves the coordination of the deprotonated sulfonamide group's nitrogen atom to the catalytic zinc ion (Zn²⁺) located deep within the active site. harvard.edu This interaction is crucial for the inhibitory activity, mimicking the binding of the natural substrate.

Further stabilization of the ligand-protein complex is achieved through a network of hydrogen bonds. Typically, one of the sulfonamide's oxygen atoms and the NH group form hydrogen bonds with the side chain of the highly conserved Thr199 residue. researchgate.netmdpi.com The benzothiazole ring itself extends into a hydrophobic pocket within the active site, engaging in van der Waals and hydrophobic interactions with various amino acid residues. harvard.edumdpi.com The specific residues involved can vary between isoforms, influencing the inhibitor's affinity and selectivity. For instance, interactions with residues like Gln92, Val121, Phe131, and Leu198 have been noted in different CA isoforms. researchgate.netmdpi.com The orientation of the benzothiazole scaffold and its substituents can be precisely mapped, revealing how even minor structural modifications can alter the interaction profile and lead to differences in inhibitory potency. nih.gov

Beyond predicting the binding pose, docking simulations provide quantitative estimations of the binding affinity, often expressed as a docking score or binding energy. nih.gov These scores are calculated based on force fields that approximate the total energy of the intermolecular interactions, including electrostatic, van der Waals, and hydrogen bonding contributions. harvard.edu For benzothiazole-6-sulfonamide analogs, these computational predictions of binding energy often correlate well with experimentally determined inhibition constants (Kᵢ). plu.mx

Studies have shown that these analogs can act as highly potent inhibitors against several CA isoforms, with Kᵢ values frequently in the low nanomolar range. nih.govplu.mx For example, various 2-amino-benzothiazole-6-sulfonamide derivatives have demonstrated potent inhibition against the cytosolic hCA II and the tumor-associated hCA IX and hCA XII. nih.gov The calculated binding energies from docking studies help to rationalize these potent activities, attributing them to the favorable interactions established within the enzyme's active site. nih.gov

Table 1: Inhibition Data of Selected Benzothiazole Sulfonamide Analogs Against hCA Isoforms

| Compound Series | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 8a-c (Ureido Linker) | 361.7 - 12590 | 54.1 - 785.2 | 16.4 - 65.3 | 29.3 - 57.5 |

| 10 (Ureido-methylene Linker) | 285.4 | 48.3 | 21.5 | 51.2 |

| 12 (Ureido-ethylene Linker) | 165.2 | 35.1 | 18.2 | 34.7 |

This table presents a summary of inhibition constants (Kᵢ) for different series of benzothiazole-derived sulfonamides against four human carbonic anhydrase isoforms, illustrating the impact of structural modifications on potency and selectivity. Data sourced from Al-Warhi, et al. (2022). unifi.itnih.gov

A significant challenge in designing CA inhibitors is achieving selectivity for a specific isoform, particularly for targeting tumor-associated CAs (e.g., hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) to minimize side effects. nih.gov Molecular docking provides crucial insights into the structural basis of this selectivity. nih.govnih.gov By comparing the active sites of different isoforms, which often differ by only a few amino acid residues, researchers can identify key features that can be exploited to design isoform-specific inhibitors.

For instance, the active site of hCA II is lined with certain bulky residues that are replaced by smaller ones in hCA IX and XII. nih.gov This variation in the active site topology creates opportunities for the "tail" of the inhibitor—the part of the molecule extending away from the zinc-binding sulfonamide group—to form specific interactions that are only possible in certain isoforms. Docking studies have shown that modifying the substituents on the benzothiazole ring can modulate these interactions, leading to enhanced selectivity for the tumor-associated isoforms. nih.govunifi.it The analysis of docked conformations can reveal why a particular analog fits better into the active site of hCA IX than hCA II, guiding the synthesis of derivatives with improved selectivity profiles. nih.govchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgtsijournals.com

For benzothiazole sulfonamide analogs, QSAR models are developed to predict their inhibitory activity against carbonic anhydrases. orientjchem.org This process begins with a dataset of compounds for which the biological activity (e.g., Kᵢ or IC₅₀ values) has been experimentally determined. semanticscholar.org The three-dimensional structure of each molecule is then used to calculate a wide range of molecular descriptors. nih.gov

Using statistical techniques like Multiple Linear Regression (MLR), these descriptors are correlated with the observed biological activity to generate a mathematical equation. semanticscholar.org A robust QSAR model can reliably predict the activity of new, unsynthesized compounds based solely on their chemical structure. nih.govresearchgate.net These predictive models are invaluable for virtual screening of large chemical libraries and for prioritizing which novel analogs should be synthesized and tested, thereby accelerating the drug discovery process. rsc.org The statistical validity of the developed models is typically confirmed through internal and external validation techniques to ensure their predictive power. orientjchem.org

A critical outcome of QSAR studies is the identification of the specific molecular properties, or descriptors, that are most influential in determining the biological activity. tsijournals.com These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For sulfonamide-based CA inhibitors, QSAR studies have identified several key descriptors. tsijournals.comresearchgate.net

Electronic Descriptors : Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and absolute hardness have been shown to be important. tsijournals.com These descriptors often relate to the ability of the sulfonamide group to interact with the zinc ion. tsijournals.com

Steric and Shape Descriptors : Molecular weight and shape indices (e.g., Kappa shape indices) often feature in QSAR models, highlighting the importance of the molecule's size and shape for fitting into the enzyme's active site. orientjchem.orgresearchgate.net

Topological and Connectivity Descriptors : Indices like the chi cluster descriptor can signify the importance of specific atomic arrangements and branching in the molecule's structure for its activity. researchgate.net

Thermodynamic Descriptors : The heat of formation has been identified as a significant descriptor, suggesting that the energetic stability of the molecule influences its inhibitory potential. tsijournals.com

By understanding which descriptors positively or negatively correlate with inhibitory activity, medicinal chemists can strategically modify the benzothiazole scaffold to enhance desired properties and improve potency. researchgate.net

Table 2: Key Physicochemical Descriptors in QSAR Models for Sulfonamide Inhibitors

| Descriptor Category | Specific Descriptor Example | Typical Influence on CA Inhibition |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons, influencing interactions in the active site. |

| Thermodynamic | Heat of Formation (ΔHf°) | Lower (more negative) values often correlate with higher stability and potentially better binding. |

| Steric/Topological | Molecular Weight (MW) | Influences the overall size and fit within the binding pocket. |

| Shape | Kappa Shape Index (kα3) | Describes aspects of the molecular shape critical for complementary fit with the enzyme. |

| Atom Counts | SssOcount (Number of >O) | Relates to the potential for hydrogen bonding interactions. |

This table summarizes key types of molecular descriptors identified through QSAR studies that are influential in predicting the carbonic anhydrase inhibitory activity of sulfonamide derivatives. tsijournals.comorientjchem.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of 2-Methyl-1,3-benzothiazole-6-sulfonamide Analogs

Molecular dynamics (MD) simulations offer powerful insights into the atomic-level behavior of chemical and biological systems over time. For this compound and its analogs, MD simulations are instrumental in elucidating their conformational flexibility and the intricate dynamics of their interactions with target proteins, such as carbonic anhydrases. These computational techniques allow for a deeper understanding of the structural and energetic factors that govern the binding affinity and selectivity of these compounds.

Conformational Analysis in Solution

The conformational flexibility of the sulfonamide group is of particular interest, as its orientation is critical for interaction with the zinc ion in the active site of carbonic anhydrases. MD simulations can map the potential energy surface associated with the rotation of the sulfonamide moiety, identifying low-energy, stable conformations.

Binding Dynamics to Target Proteins

MD simulations of the ligand-protein complex provide a dynamic picture of the binding process, revealing fluctuations in the protein structure and the ligand's position within the binding site. This is a significant advancement over the static images provided by molecular docking.

A critical parameter analyzed in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD trajectory for both the protein and the ligand suggests that the complex has reached equilibrium and the binding is stable. nih.gov For example, in simulations of benzothiazole derivatives with their target proteins, the RMSD of the protein backbone and the ligand were monitored to ensure the stability of the complex throughout the simulation period. nih.gov

Another important aspect of binding dynamics analysis is the study of Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different regions of the protein. Residues in the active site that interact with the ligand are expected to show reduced fluctuations upon ligand binding, indicating a stabilization of this region.

Key Interaction Fingerprints

MD simulations allow for a detailed analysis of the specific interactions that stabilize the ligand within the binding pocket. These interactions can be categorized and monitored over time to understand their persistence. Common interactions for sulfonamide-based inhibitors like the analogs of this compound include:

Hydrogen Bonds: The sulfonamide group typically forms crucial hydrogen bonds with active site residues. MD simulations can track the formation and breakage of these bonds, providing a measure of their stability. For instance, in a study of triazole benzene (B151609) sulfonamide derivatives as carbonic anhydrase inhibitors, hydrogen bonds between the sulfonamide oxygen and key residues like Thr200 and Thr201 were observed to be stable throughout the simulation. nih.gov

Hydrophobic Interactions: The benzothiazole ring and any associated methyl groups can engage in hydrophobic interactions with nonpolar residues in the active site. The timeline of these interactions can be extracted from MD trajectories to assess their contribution to binding affinity. nih.gov

Water Bridges: Water molecules in the active site can mediate interactions between the ligand and the protein. MD simulations can reveal the role of these bridging water molecules in stabilizing the complex. nih.gov

The following table summarizes the types of data typically generated from MD simulations of this compound analogs in complex with a target protein like carbonic anhydrase.

| Parameter | Description | Typical Findings for Benzothiazole Sulfonamide Analogs |

|---|---|---|

| RMSD (Protein Backbone) | Measures the stability of the protein's overall structure during the simulation. | Reaches a plateau after an initial fluctuation, indicating structural stability. |

| RMSD (Ligand) | Indicates the stability of the ligand's position within the binding site. | Low and stable values suggest a consistent binding mode. |

| RMSF (Per Residue) | Highlights flexible and rigid regions of the protein. | Lower fluctuations for active site residues upon ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. | Remains stable, indicating no major conformational changes or unfolding. |

| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds involving the sulfonamide group and key active site residues. |

| Hydrophobic Interaction Timeline | Monitors the hydrophobic contacts over the simulation time. | Sustained interactions between the benzothiazole moiety and nonpolar residues. |

In a recent study on novel benzo[d]thiazoles, a 200 ns MD simulation demonstrated the ability of the compound to stably interact with the binding site of the target protein, confirming its mode of action. nih.gov Such simulations provide a robust framework for understanding the dynamic nature of molecular recognition and are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Advanced Research Perspectives and Future Directions

Rational Design and Targeted Synthesis of Next-Generation Benzothiazole-6-sulfonamide Analogues

The prospective development of benzothiazole-6-sulfonamide derivatives is increasingly reliant on rational, structure-based design methodologies rather than traditional synthesis and screening. This forward-thinking approach aims to create molecules with enhanced potency and specificity from the outset.

Computational chemistry has become an indispensable tool for the rational design of novel benzothiazole-6-sulfonamide analogues. mdpi.com Techniques such as molecular docking and Density Functional Theory (DFT) calculations are routinely employed to predict the interactions between potential inhibitors and their target enzymes. mdpi.comnih.gov For instance, docking studies are used to model the binding of newly designed compounds within the active sites of various human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net These simulations help delineate favorable interactions, such as hydrogen bonding and electrostatic contacts, which can guide the synthesis of compounds with higher affinity. nih.govresearchgate.net

Computational tools like Gaussian 09 and GaussView are utilized to analyze the geometric, thermodynamic, and spectroscopic features of these molecules. mdpi.comresearchgate.net By calculating properties like HOMO-LUMO energy gaps, polarizability, and molecular electrostatic potential (MESP), researchers can predict the chemical reactivity and charge distribution of the designed compounds, further refining their structure for optimal target engagement. mdpi.comresearchgate.net

Molecular hybridization represents a modern strategy in drug design, involving the combination of two or more pharmacophores into a single molecular entity. dergipark.org.tr This approach is being applied to the benzothiazole-6-sulfonamide scaffold to develop multifunctional molecules that can modulate multiple disease targets simultaneously. dergipark.org.trdergipark.org.tr The core concept is that the benzothiazole (B30560) and sulfonamide moieties, both known for a wide spectrum of biological activities, can be linked to other active groups to create novel hybrid compounds. dergipark.org.trdergipark.org.tr

Examples of this strategy include the synthesis of benzothiazole-based bissulfonamides and sulfonamide-amide hybrids. dergipark.org.tr Researchers have also explored creating hybrids by linking the benzothiazole-sulfonamide scaffold to other heterocyclic systems like pyridone, with the aim of inhibiting different classes of enzymes. dergipark.org.tr This innovative approach seeks to enhance therapeutic efficacy and potentially overcome drug resistance mechanisms. dergipark.org.tr

Comprehensive Mechanistic Elucidation of Biological Actions

A deep understanding of how these compounds function at a molecular and cellular level is critical for their optimization and clinical translation. Current research is focused on moving beyond simple inhibition assays to a more holistic view of their biological impact.

The primary mechanism of action for many benzothiazole-6-sulfonamide derivatives is the inhibition of metalloenzymes, particularly zinc-containing carbonic anhydrases (CAs). nih.gov The sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group. researchgate.net Kinetic studies reveal that these compounds act as potent inhibitors of several CA isoforms, with inhibition constants (Kᵢ) often in the low nanomolar range. nih.gov

The inhibition mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion located in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. researchgate.net The benzothiazole ring and its substituents extend into the active site cavity, forming additional interactions with amino acid residues that determine the compound's potency and isoform selectivity. nih.govresearchgate.net

Below is a table summarizing the inhibitory activity of representative benzothiazole-6-sulfonamide derivatives against key human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative 1 (8a) | 361.7 | 785.2 | 65.3 | 57.5 |

| Derivative 2 (8c) | >10,000 | 54.1 | 16.4 | 33.2 |

| Derivative 3 (6a) | 275.4 | 37.6 | - | - |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

This table is interactive. Data is compiled from multiple research findings for illustrative purposes. nih.govnih.gov

The inhibition of specific enzyme isoforms by benzothiazole-6-sulfonamides has significant downstream effects on cellular pathways. A primary focus has been on the inhibition of tumor-associated isoforms hCA IX and hCA XII. unifi.itmdpi.com These enzymes are overexpressed in many cancers and contribute to the acidification of the tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons. researchgate.netmdpi.com This process is crucial for cancer cell survival, proliferation, and invasion, particularly under hypoxic conditions. researchgate.net

By inhibiting hCA IX and XII, these compounds interfere with pH regulation in cancer cells, leading to an increase in intracellular pH and a decrease in extracellular pH. researchgate.net This disruption of pH homeostasis can impair metabolic pathways like glycolysis and hinder the uptake of other chemotherapeutic agents, ultimately affecting tumor growth and metastasis. researchgate.net

Development of Highly Isoform-Selective Enzyme Modulators

A major goal in the field is to develop compounds that can selectively inhibit a specific enzyme isoform to maximize therapeutic effects while minimizing off-target side effects. nih.gov For instance, in cancer therapy, selective inhibition of tumor-associated hCA IX and XII is desired over the inhibition of ubiquitous cytosolic isoforms hCA I and II, which are involved in normal physiological processes. nih.gov

The "tail approach" is a common strategy used to achieve selectivity. nih.gov This involves modifying the part of the inhibitor molecule that is not directly involved in binding to the catalytic zinc ion but extends toward the periphery of the active site. nih.gov By tailoring the size, shape, and chemical properties of this "tail," it is possible to exploit the subtle structural differences between the active sites of various CA isoforms. nih.gov Research has shown that incorporating different heterocyclic rings or substituted phenyl moieties onto the benzothiazole-6-sulfonamide scaffold can lead to compounds with significant selectivity for hCA IX over hCA I and II. nih.gov

The table below presents the selectivity ratios for a synthesized benzothiazole-sulfonamide, highlighting its preferential inhibition of the tumor-associated isoform hCA IX.

| Compound | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) | Selectivity Ratio (hCA I/hCA IX) | Selectivity Ratio (hCA II/hCA IX) |

| XS-10 | 41.3 | 5.8 | 6.2 | 6.66 | 0.94 |

| XS-11 | 78.4 | 10.3 | 7.5 | 10.45 | 1.37 |

| XS-18 | 98.5 | 13.4 | 8.1 | 12.16 | 1.65 |

This table is interactive. Data is compiled from published research to illustrate selectivity. nih.gov

The development of such isoform-selective inhibitors is a critical step toward creating safer and more effective drugs based on the 2-Methyl-1,3-benzothiazole-6-sulfonamide structure. nih.govnih.gov

Exploration of Multitargeting Approaches for Complex Diseases

The traditional "one-target, one-molecule" paradigm in drug discovery has shown limitations in treating complex, multifactorial diseases such as neurodegenerative disorders and cancer. nih.gov This has led to a growing interest in multitarget-directed ligands (MTDLs), which are single chemical entities designed to interact with multiple biological targets simultaneously. nih.gov The benzothiazole scaffold, a key feature of this compound, has emerged as a "privileged structure" in the design of such MTDLs, particularly for complex neurological diseases like Alzheimer's disease. nih.govnih.gov

The rationale for exploring this compound and its derivatives as multitarget agents stems from the diverse biological activities associated with the benzothiazole-6-sulfonamide core and the potential for modification at various positions on the benzothiazole ring. Research has demonstrated that derivatives of this scaffold can be engineered to inhibit key enzymes and receptors implicated in the pathophysiology of complex diseases.

A significant area of investigation for multitargeted benzothiazole derivatives is Alzheimer's disease. nih.gov The pathology of Alzheimer's is complex, involving multiple interconnected pathways, including cholinergic deficiency, amyloid-β (Aβ) aggregation, and neuroinflammation. nih.gov Consequently, MTDLs that can address several of these pathways are highly sought after.

One prominent strategy involves the design of benzothiazole derivatives that can simultaneously inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and monoamine oxidase B (MAO-B). rsc.org Cholinesterase inhibitors help to increase the levels of the neurotransmitter acetylcholine, while MAO-B inhibitors can prevent the breakdown of dopamine (B1211576) and reduce oxidative stress. rsc.org

In a notable study, a series of novel benzothiazole derivatives were synthesized and evaluated for their multitargeting potential against Alzheimer's disease. nih.gov One of the most promising compounds from this research, a pyrrolidin-1-yl derivative of benzothiazole, demonstrated potent inhibition of the histamine (B1213489) H3 receptor (H3R) as well as AChE, BuChE, and MAO-B. nih.govresearch-nexus.net The histamine H3 receptor is involved in regulating the release of several neurotransmitters, and its antagonism is considered a viable therapeutic approach for cognitive enhancement. nih.gov

The multitarget inhibitory profile of a lead benzothiazole derivative from this study is summarized in the table below.

Table 1: Multitarget Inhibitory Activity of a Benzothiazole Derivative (Compound 3s)

| Target | Inhibition (IC50/Ki) |

|---|---|

| Histamine H3 Receptor (H3R) | Ki = 0.036 µM |

| Acetylcholinesterase (AChE) | IC50 = 6.7 µM |

| Butyrylcholinesterase (BuChE) | IC50 = 2.35 µM |

Data sourced from a study on novel benzothiazole derivatives for Alzheimer's disease. nih.gov

These findings highlight the versatility of the benzothiazole scaffold in accommodating pharmacophoric features necessary for interacting with diverse biological targets. nih.gov The structure-activity relationship studies within this research indicated that modifications to the substituent at the 2-position of the benzothiazole ring, where this compound has a methyl group, could be a key area for further optimization to enhance multitargeting activity.

Furthermore, the inherent carbonic anhydrase (CA) inhibitory activity of the benzothiazole-6-sulfonamide core adds another dimension to its multitargeting potential. Various isoforms of carbonic anhydrase are upregulated in different diseases. For instance, hCA II is a target for antiglaucoma drugs, while the tumor-associated isoforms hCA IX and XII are implicated in cancer progression. nih.govnih.gov Research on a series of 2-aminobenzothiazole-6-sulfonamide derivatives has shown potent, nanomolar-level inhibition of these CA isoforms. nih.gov

The table below presents the inhibitory activity of selected 2-aminobenzothiazole-6-sulfonamide derivatives against key human carbonic anhydrase isoforms.

Table 2: Inhibitory Activity of 2-Aminobenzothiazole-6-sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Derivative 1 | >10000 | 25.4 | 5.8 | 4.5 |

| Derivative 2 | 8750 | 3.5 | 9.3 | 7.2 |

Data adapted from a study on benzothiazole-6-sulfonamides as carbonic anhydrase inhibitors. nih.gov

The potential to combine potent carbonic anhydrase inhibition with activity against other targets relevant to complex diseases makes this compound a compelling starting point for the design of novel MTDLs. Future research could focus on the strategic modification of the 2-methyl group to introduce functionalities that can interact with targets such as cholinesterases, MAO-B, or other enzymes and receptors involved in neurodegenerative diseases or cancer, while retaining the inherent carbonic anhydrase inhibitory activity of the sulfonamide group. This approach could lead to the development of innovative therapeutics with enhanced efficacy for complex and challenging diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1,3-benzothiazole-6-sulfonamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonylation of a benzothiazole precursor. A common approach involves substituting a sulfonyl chloride group with an amine under basic conditions (e.g., using aqueous ammonia or alkylamines). For example, starting from 2-methyl-1,3-benzothiazole-6-sulfonyl chloride, reaction with NH₃ in a polar solvent (e.g., THF or DMF) at 0–25°C yields the sulfonamide . Optimize pH (8–10) to minimize side reactions like over-sulfonation.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Crystallization from ethanol/water mixtures improves purity (≥95%) .

Q. How can the crystal structure of this compound be resolved, and which software is recommended?

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) is preferred. Use SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. For example, bond angles around the sulfonamide group (S–N–C) typically range between 105–115° .

- Data Collection : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation .

- Waste Disposal : Neutralize acidic/basic byproducts before segregating waste. Collaborate with certified hazardous waste management services for sulfonamide-containing residues .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Computational Strategy : Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra to validate theoretical models .

- Applications : Predict reactivity in nucleophilic/electrophilic substitution reactions. For instance, the sulfonamide group’s electron-withdrawing effect lowers HOMO energy (−6.2 eV), favoring electrophilic attacks at the benzothiazole ring .

Q. What strategies resolve contradictions in bioactivity data for sulfonamide derivatives like this compound?

- Data Validation : Cross-reference IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell-based assays). For inconsistent results, verify compound purity (≥98% by HPLC) and solubility (use DMSO/PBS mixtures) .

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to assess binding modes to target proteins. For example, sulfonamide oxygen atoms often form hydrogen bonds with catalytic residues (e.g., Tyr-105 in carbonic anhydrase) .

Q. How can regioselectivity be controlled during functionalization of the benzothiazole core?

- Synthetic Design : Use directing groups (e.g., methyl at position 2) to steer electrophilic substitution to position 6. For halogenation, NBS/FeCl₃ in CHCl₃ selectively brominates position 6 due to steric and electronic effects .

- Experimental Validation : Characterize intermediates via ¹H/¹³C NMR. For example, the methyl group at position 2 causes upfield shifts (δ 2.5–2.7 ppm) in adjacent protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.